Tranilast-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₁₈H₁₁D₆NO₅ |
|---|---|
Molecular Weight |
333.37 |
Synonyms |
2-[[3-(3,4-Dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic Acid-d6; 2-(3,4-Dimethoxycinnamoylamino)benzoic Acid-d6; N-(3,4-Dimethoxycinnamoyl)-_x000B_anthranilic Acid-d6; N-(3’,4’-Dimethoxycinnamoyl)anthranilic Acid-d6; Rizaben-d6; Tranpro-d6; |
Origin of Product |
United States |
Contextual Framework of Stable Isotope Labeling in Pharmaceutical Research
Fundamental Principles of Stable Isotope Incorporation in Organic Molecules
Stable isotope labeling involves the replacement of one or more atoms in a molecule with their heavier, non-radioactive isotopes. This substitution creates a compound that is chemically identical to the parent molecule but has a higher molecular weight. This mass difference is the key to its utility in analytical methods.
Deuterium (B1214612) (²H or D) is a stable isotope of hydrogen, containing one proton and one neutron in its nucleus, in contrast to the single proton of protium (B1232500) (¹H). Its natural abundance is approximately 0.015%. In pharmaceutical research, deuterium is a favored isotope for labeling due to its significant mass difference compared to hydrogen, which allows for clear differentiation in mass spectrometry analysis. The introduction of deuterium into a molecule like Tranilast (B1681357) creates Tranilast-d6, a deuterated analog. cymitquimica.comcymitquimica.com
Historically, radioactive isotopes such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) were widely used in drug metabolism studies. However, their use is associated with safety concerns, including radiation exposure for researchers and subjects, and the need for specialized handling and disposal protocols. Stable isotopes like deuterium are non-radioactive, making them significantly safer for use in clinical studies and routine laboratory applications.
Strategic Utility of Deuterated Analogs in Modern Chemical Biology and Pharmaceutical Sciences
The deliberate incorporation of deuterium into drug molecules provides a range of strategic advantages in pharmaceutical research, from enhancing analytical measurements to providing insights into metabolic processes.
One of the primary applications of deuterated compounds like this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). When analyzing biological samples such as plasma or urine, the presence of numerous endogenous compounds can interfere with the accurate measurement of the drug of interest.
By adding a known amount of the deuterated internal standard (e.g., this compound) to the sample, any variations in sample preparation, extraction, or instrument response will affect both the drug (Tranilast) and the standard equally. Because the deuterated standard can be distinguished from the non-deuterated drug by the mass spectrometer, a precise and accurate quantification of the drug can be achieved by measuring the ratio of the two compounds.
Stable isotope-labeled compounds are invaluable tools for tracing the metabolic fate of a drug within a biological system. By administering a deuterated drug, researchers can track its absorption, distribution, metabolism, and excretion (ADME). The unique mass signature of the deuterated drug and its metabolites allows them to be identified and quantified in various biological fluids and tissues, providing a detailed picture of the drug's journey through the body.
The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the breaking of a C-H bond is the rate-limiting step in an enzyme-catalyzed reaction, substituting deuterium at that position will slow down the reaction. Studying the KIE can provide crucial insights into the mechanisms of drug metabolism by identifying which enzymatic pathways are most sensitive to this isotopic substitution.
Synthetic Methodologies for Tranilast D6
General Overview of Deuteration Strategies for Complex Organic Molecules
The introduction of deuterium (B1214612) into organic molecules is a critical process in various scientific fields, including medicinal chemistry for modifying drug metabolism and for mechanistic studies using the kinetic isotope effect. snnu.edu.cnnih.gov Several strategies have been developed for the deuteration of complex organic molecules. snnu.edu.cn
Catalytic Hydrogen-Deuterium Exchange Reactions
Catalytic hydrogen-deuterium (H-D) exchange is a widely used method for introducing deuterium into organic molecules. snnu.edu.cnmit.edu This approach involves the direct replacement of hydrogen atoms with deuterium atoms from a deuterium source, often heavy water (D₂O) or deuterium gas (D₂), in the presence of a catalyst. snnu.edu.cnacs.org This method is advantageous for late-stage functionalization, allowing for the deuteration of complex molecules without altering their core structure. acs.org
Both homogeneous and heterogeneous catalysts are employed in H-D exchange reactions. publish.csiro.authieme-connect.com
Homogeneous catalysts are in the same phase as the reactants, typically in a liquid phase. savemyexams.com Transition metal complexes, such as those of iridium, rhodium, and platinum, are common homogeneous catalysts for deuteration. researchgate.net These catalysts can offer high selectivity under mild conditions. rsc.org For instance, iridium complexes have been used for the ortho-C-H deuteration of various organic compounds. snnu.edu.cn Homogeneous catalysis often allows for a detailed mechanistic understanding, which can aid in catalyst design and optimization. mit.edunih.gov
Heterogeneous catalysts exist in a different phase from the reaction mixture, usually a solid catalyst with liquid or gas phase reactants. savemyexams.com Platinum metal is a classic example of a heterogeneous catalyst used for deuteration. publish.csiro.au These catalysts are easily separated from the reaction mixture, facilitating product purification and catalyst recycling. While initial isotope orientation can be similar to homogeneous systems, specificity might differ. publish.csiro.au For example, in the deuteration of some polycyclic aromatic hydrocarbons, heterogeneous platinum can lead to higher levels of deuteration upon prolonged reaction times compared to its homogeneous counterpart. publish.csiro.au
Interactive Table: Comparison of Homogeneous and Heterogeneous Catalysis in Deuteration
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Phase | Same phase as reactants | Different phase from reactants |
| Catalyst Examples | Iridium complexes, Rhodium trichloride, Sodium chloroplatinate | Platinum metal, Palladium on carbon |
| Advantages | High selectivity, mild reaction conditions, good for mechanistic studies. mit.edursc.orgnih.gov | Easy separation and recycling, can achieve high deuteration levels. publish.csiro.au |
| Disadvantages | Difficult to separate from product | Can be less selective, may require harsher conditions. publish.csiro.au |
Site-Selective Deuteration Approaches
Achieving site-selectivity—the deuteration of a specific position within a molecule—is a significant goal in synthetic chemistry. snnu.edu.cnnih.gov Various strategies have been developed to control the position of deuterium incorporation. nih.gov
Directing groups are often used to guide the catalyst to a specific C-H bond. snnu.edu.cn For example, functional groups like amides or carboxylic acids can coordinate to a metal catalyst, leading to deuteration at a nearby position, typically the ortho-position on an aromatic ring. snnu.edu.cn
Enzymatic methods can also offer high site-selectivity due to the specific nature of enzyme-substrate interactions. acs.orgnih.gov For instance, dual-protein catalysis has been used for the selective deuteration of amino acids at both the Cα and Cβ positions. acs.org
Photocatalysis has also emerged as a method for site-selective deuteration, often proceeding under mild, visible-light-induced conditions. rsc.orgrsc.org
De Novo Synthesis Utilizing Deuterated Building Blocks
De novo synthesis involves constructing the target molecule from simple, commercially available deuterated starting materials or "building blocks". nih.govd-nb.info This bottom-up approach allows for precise control over the location and number of deuterium atoms in the final product. d-nb.info
This strategy is particularly useful when specific deuteration patterns are required that are not accessible through H-D exchange methods. nih.gov A wide variety of deuterated building blocks are available, enabling the synthesis of complex deuterated molecules, including drug analogues. researchgate.netenamine.net For example, deuterated piperidines have been prepared by the reduction of pyridines with deuterium gas or other deuteride (B1239839) sources. d-nb.info While powerful, this method can be more time-consuming and may require the development of unique synthetic routes for each target molecule. nih.gov
Electrochemical Deuteration Techniques
Electrochemical methods offer a green and efficient alternative for deuteration. xmu.edu.cnresearchgate.netsciopen.com These techniques use electrical current to drive the deuteration reaction, often using heavy water as the deuterium source. xmu.edu.cn This avoids the need for expensive and often toxic deuterated reagents and transition metal catalysts. sciopen.com
Electrochemical deuteration can be applied to a variety of functional groups. oaepublish.com For instance, the electrochemical reduction of organic halides in the presence of D₂O can effectively replace the halogen atom with a deuterium atom. xmu.edu.cn The selectivity of the reaction can often be controlled by adjusting the applied voltage. oaepublish.com This method has been successfully used for the deuteration of both aromatic and alkyl halides. xmu.edu.cn
Specific Synthetic Routes and Considerations for Tranilast-d6
Tranilast (B1681357), or N-(3',4'-dimethoxycinnamoyl)-anthranilic acid, has several potential sites for deuteration. nih.govnewdrugapprovals.org The synthesis of this compound, a deuterated analog, would likely involve the introduction of deuterium atoms at specific, metabolically vulnerable positions to enhance its pharmacokinetic properties.
Based on the general deuteration strategies, several approaches could be envisioned for the synthesis of this compound:
Late-Stage Catalytic H-D Exchange: A pre-synthesized Tranilast molecule could be subjected to catalytic H-D exchange. Given the structure of Tranilast, which contains aromatic rings and an amide linkage, a directed H-D exchange could be employed. nih.govnih.gov For example, an iridium or ruthenium-based catalyst could potentially deuterate the aromatic rings. The specific positions of deuteration would depend on the catalyst and reaction conditions used. snnu.edu.cnnih.gov
De Novo Synthesis: A more controlled approach would be to synthesize this compound from deuterated precursors. This would involve a multi-step synthesis. For example, deuterated anthranilic acid or deuterated 3,4-dimethoxycinnamic acid could be used as starting materials. The synthesis would likely follow established procedures for preparing Tranilast itself, such as the reaction between the corresponding acid chloride and amine. newdrugapprovals.org This method would ensure the precise placement of deuterium atoms.
A possible retrosynthetic analysis for this compound is presented below:
Retrosynthetic Analysis for this compound
This table illustrates a conceptual retrosynthetic pathway and does not represent actual experimental data.
The specific deuteration pattern in "this compound" would dictate which building blocks need to be deuterated. For instance, if the methoxy (B1213986) groups are to be deuterated, deuterated methylating agents would be required during the synthesis of the 3,4-dimethoxycinnamoyl moiety.
Design Principles for Deuterium Placement in this compound
The chemical structure of Tranilast is N-(3,4-dimethoxycinnamoyl)anthranilic acid. nih.gov The design of this compound involves the specific replacement of six hydrogen atoms with deuterium. The molecular formula, C₁₈H₁₁D₆NO₅, confirms the incorporation of six deuterium atoms. The most logical and strategic placement for these deuterium atoms is on the two methoxy groups (-OCH₃) of the cinnamoyl ring, yielding two trideuteromethoxy groups (-OCD₃).
This placement is guided by the known metabolic pathways of Tranilast. A primary route of metabolism is phase I O-demethylation, particularly at the 4-position of the phenyl ring, to produce 4-demethyltranilast. nih.govresearchgate.netniph.go.jp This metabolic process is typically mediated by cytochrome P450 enzymes. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Due to this, breaking a C-D bond requires more energy and can proceed at a slower rate, a phenomenon known as the kinetic isotope effect.
By selectively placing deuterium at these metabolically vulnerable methoxy groups, the rate of O-demethylation can be significantly reduced. This modification is intended to enhance the metabolic stability of the molecule, potentially leading to an improved pharmacokinetic profile compared to the non-deuterated parent compound. google.com This principle of "metabolic switching" is a key strategy in the design of deuterated drugs to improve their therapeutic properties. nih.gov
Optimization of Deuterium Incorporation Efficiency and Purity
The synthesis of this compound necessitates a route that ensures high levels of deuterium are incorporated specifically at the desired positions with minimal isotopic scrambling. A plausible approach involves building the deuterated methoxy groups onto a precursor molecule rather than attempting a direct hydrogen-deuterium exchange on Tranilast, which could lead to non-specific labeling.
A common synthetic strategy starts with a precursor like 3,4-dihydroxybenzaldehyde (B13553). The two phenolic hydroxyl groups can be methylated using a deuterated reagent such as iodomethane-d₃ (CD₃I). The optimization of this key deuteration step is crucial for achieving high isotopic purity in the final product. Key parameters to optimize include the choice of base, solvent, reaction temperature, and stoichiometry of the deuterating agent. The goal is to maximize the yield of 3,4-di(methoxy-d₃)benzaldehyde while ensuring the deuterium incorporation at each methoxy position is ≥98%.
The resulting deuterated aldehyde can then be advanced to this compound through established synthetic routes for Tranilast, such as a Knoevenagel-Doebner condensation with malonic acid to form 3,4-di(methoxy-d₃)cinnamic acid, followed by amidation with an anthranilic acid derivative. google.comgoogle.com
Table 1: Hypothetical Optimization of the Deuteration Step for a this compound Precursor
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Reagent (Equivalents) | Yield (%) | Deuterium Incorporation (%) |
| 1 | K₂CO₃ (2.2) | Acetone | Reflux | CD₃I (2.2) | 85 | 97 |
| 2 | NaH (2.2) | THF | 25 | CD₃I (2.2) | 92 | >99 |
| 3 | Cs₂CO₃ (2.2) | DMF | 25 | CD₃I (2.2) | 95 | >99 |
| 4 | K₂CO₃ (3.0) | DMF | 50 | CD₃I (3.0) | 94 | >99 |
| 5 | NaH (2.2) | Acetone | Reflux | CD₃I (2.2) | 78 | 98 |
This table is illustrative and based on general principles of methylation reactions used in organic synthesis.
Advanced Synthetic Techniques Applicable to this compound Production
The production of deuterated compounds like this compound can be accomplished using either traditional batch methods or modern advanced techniques like flow chemistry.
Flow Chemistry in Deuterated Compound Synthesis
Flow chemistry offers significant advantages for the synthesis of deuterated compounds, including this compound. This technique involves continuously pumping reagents through a network of tubes and reactors, providing precise control over reaction parameters such as temperature, pressure, and residence time.
For the synthesis of this compound, a flow process could be designed for the key methylation step. A solution of the dihydroxy precursor and base could be merged with a stream of the deuterated methylating agent in a heated flow reactor. The benefits include:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, minimizing the formation of thermal degradation byproducts and improving selectivity.
Improved Safety: Handling potentially hazardous reagents is safer as only small quantities are reacting at any given moment.
Scalability: Production can be easily scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel).
Automation: Flow systems can be fully automated, ensuring high reproducibility and reducing manual labor.
This approach could lead to higher efficiency, increased production capacity, and reduced decomposition during the synthesis of deuterated molecules.
Batch Deuteration Processes and Their Limitations
Traditional batch processing is the conventional method for chemical synthesis. In the context of this compound, the synthesis would be carried out in large, stirred-tank reactors. For instance, the methylation of 3,4-dihydroxybenzaldehyde would involve charging a large vessel with the precursor, solvent, and base, followed by the controlled addition of iodomethane-d₃. The subsequent condensation and amidation steps would be performed in similar batchwise fashion, with isolation of intermediates after each step. google.com
However, batch processes have several limitations:
Scale-up Challenges: Reactions that work well in a small-scale lab flask may not translate effectively to a large reactor due to issues with mixing and heat transfer. Hotspots can develop, leading to side reactions and lower yields.
Labor-Intensive: Batch production involves multiple discrete steps of reaction, work-up, and isolation, which can be labor-intensive and introduce opportunities for error and product loss.
Safety Concerns: The presence of large volumes of flammable solvents and reactive chemicals poses significant safety risks.
While suitable for many syntheses, batch processes are often less efficient and harder to control than continuous flow methods, particularly for complex or sensitive reactions.
Characterization of Synthetic Intermediates and Final this compound Product
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic distribution of the synthetic intermediates and the final this compound product. A combination of spectroscopic and spectrometric techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of signals corresponding to the methoxy protons, which are typically observed around 3.8 ppm in unlabeled Tranilast. google.com The successful incorporation of deuterium is indicated by the disappearance of these peaks. ¹³C NMR is used to verify the carbon skeleton; the deuterated methyl carbons (-CD₃) will appear as characteristic multiplets due to C-D coupling.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the molecular weight and elemental composition. The mass spectrum of this compound will show a molecular ion peak that is 6 mass units higher than that of unlabeled Tranilast (nominal m/z of 333.37 for C₁₈H₁₁D₆NO₅ vs. 327.33 for C₁₈H₁₇NO₅). caymanchem.com This confirms the successful incorporation of six deuterium atoms.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups. The spectrum of this compound would be very similar to that of Tranilast, but may show subtle shifts in the C-H stretching region, with the appearance of C-D stretching vibrations at lower wavenumbers (around 2000-2250 cm⁻¹).
Table 2: Comparison of Expected Analytical Data for Tranilast and this compound
| Analysis | Tranilast (C₁₈H₁₇NO₅) | This compound (C₁₈H₁₁D₆NO₅) | Observation |
| Molecular Weight | 327.33 | 333.37 | Increase of ~6 Da confirms d6 labeling. |
| ¹H NMR (DMSO-d₆) | ~3.8 ppm (singlet, 6H, 2x -OCH₃) | Signal at ~3.8 ppm is absent. | Disappearance of methoxy proton signals. |
| ¹³C NMR (DMSO-d₆) | Peak for -OCH₃ carbons | Multiplet for -OCD₃ carbons | Change in signal multiplicity and chemical shift. |
| Mass Spec [M+H]⁺ | m/z 328.11 | m/z 334.15 | Shift of +6 m/z units. |
Spectral data for Tranilast is referenced from literature. google.commdpi.com Data for this compound is predicted based on its structure.
Spectroscopic Methodologies for Deuterated Compound Analysis
Spectroscopic techniques are fundamental in the structural elucidation and purity assessment of isotopically labeled compounds like this compound. These methods provide detailed information about the atomic and molecular structure, confirming the sites of deuteration and verifying the integrity of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site Confirmation and Purity Assessment.nih.goviosrjournals.org
In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where protons have been replaced by deuterium will be absent or significantly reduced in intensity. magritek.com For this compound, where the deuterium atoms are located on the two methoxy groups, the characteristic singlets for these protons would be missing. The rest of the spectrum, representing the aromatic and vinylic protons, should remain consistent with the spectrum of non-deuterated Tranilast, although minor shifts in adjacent protons might be observed due to isotopic effects. The integration of the remaining proton signals relative to each other is used to confirm the correct proton ratios in the non-deuterated parts of the molecule. Analysis is typically performed in a deuterated solvent like DMSO-d6 to avoid solvent interference. nih.govgoogle.comeuropa.eu
A hypothetical comparison of the key ¹H NMR signals for Tranilast and this compound in DMSO-d6 is presented below.
| Proton Assignment | Tranilast (Expected δ, ppm) | This compound (Expected δ, ppm) | Multiplicity | Integration |
| Methoxy Protons (-OCH₃) | ~3.8 | Absent | s | 6H (for Tranilast) |
| Aromatic & Vinylic Protons | 6.8 - 8.7 | 6.8 - 8.7 | m, d, t | 11H |
| Amide Proton (-NH) | ~11.3 | ~11.3 | s | 1H |
| Carboxylic Acid Proton (-COOH) | ~13.6 | ~13.6 | s | 1H |
| Note: Chemical shifts (δ) are approximate and can vary based on experimental conditions. s=singlet, m=multiplet, d=doublet, t=triplet. |
Deuterium (²H) NMR spectroscopy directly detects the deuterium nuclei. magritek.com For this compound, a ²H NMR spectrum would show signals at chemical shifts corresponding to the methoxy groups, providing direct evidence of successful deuteration at these sites. magritek.com The chemical shift range in ²H NMR is similar to that of ¹H NMR. magritek.com
Vibrational Spectroscopy: Infrared (IR) and Raman for Isotopic Substitution Verification
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are sensitive to changes in bond vibrational frequencies caused by isotopic substitution. ehu.esmt.comtriprinceton.org The heavier mass of deuterium compared to protium (B1232500) (standard hydrogen) results in a lower vibrational frequency for C-D bonds compared to C-H bonds.
In the IR spectrum of this compound, the characteristic C-H stretching vibrations of the methoxy groups, typically found in the 2850-3000 cm⁻¹ region, would be replaced by C-D stretching vibrations at a lower frequency (approximately 2100-2200 cm⁻¹). This noticeable shift provides clear evidence of deuteration. Other characteristic peaks of the Tranilast molecule, such as the C=O stretch of the amide and carboxylic acid, should remain present, confirming the integrity of the core structure. researchgate.net
Raman spectroscopy offers complementary information and is particularly useful for analyzing non-polar bonds. mt.com Similar to IR spectroscopy, the C-D stretching vibrations in the Raman spectrum of this compound would appear at a lower wavenumber compared to the C-H stretches in the parent compound.
Mass Spectrometry-Based Quantification Employing this compound as an Internal Standard
This compound is frequently used as an internal standard (IS) in quantitative bioanalytical methods due to its chemical and physical similarity to the analyte, Tranilast. clearsynth.com The key advantage of a deuterated internal standard is that it co-elutes with the analyte during chromatographic separation but is distinguishable by its higher mass in the mass spectrometer. nih.gov This allows for accurate correction of variations in sample preparation and instrument response. clearsynth.com
Development of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Analytes.nih.govlongdom.orgmdpi.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of drugs like Tranilast in biological matrices such as plasma. nih.govnih.gov
A typical LC-MS/MS method development involves:
Sample Preparation: Protein precipitation is a common and straightforward method for extracting Tranilast from plasma samples. nih.gov
Chromatographic Separation: A reversed-phase C18 column is often used to separate Tranilast from other components in the sample matrix. nih.gov The mobile phase usually consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as ammonium (B1175870) acetate). nih.gov
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, often in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. nih.gov In MRM, a specific precursor ion for both the analyte (Tranilast) and the internal standard (this compound) is selected and fragmented. A specific product ion for each is then monitored.
The precursor and product ions for Tranilast and this compound would be as follows:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |
| Tranilast (C₁₈H₁₇NO₅) | 328.1 (M+H)⁺ or 326.1 (M-H)⁻ | Varies based on fragmentation | The molecular weight of Tranilast is 327.33 g/mol . sigmaaldrich.com |
| This compound (C₁₈H₁₁D₆NO₅) | 334.1 (M+H)⁺ or 332.1 (M-H)⁻ | Varies based on fragmentation | The molecular weight of this compound is 333.37 g/mol , a +6 mass shift. pharmaffiliates.com |
The concentration of Tranilast in a sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard. researchgate.netsigmaaldrich.com The use of this compound ensures high accuracy and precision in these pharmacokinetic and bioequivalence studies. iosrjournals.org
Optimization of Chromatographic Separation Parameters (HPLC)
The robust quantification of this compound and its unlabeled counterpart, Tranilast, in biological matrices necessitates their efficient separation from endogenous components. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this separation. The optimization of chromatographic conditions is a critical first step to ensure peak resolution, symmetrical peak shape, and a short analysis time.
Optimization strategies involve a systematic evaluation of several key parameters. scielo.bramericanpharmaceuticalreview.com The choice of the stationary phase, typically a reversed-phase column like a C18, is a primary consideration for non-polar to moderately polar analytes such as Tranilast. nih.gov The mobile phase composition, a mixture of an aqueous solution and an organic solvent, is meticulously adjusted to achieve optimal retention and separation. scielo.br For instance, a mobile phase consisting of methanol and an ammonium acetate (B1210297) buffer (e.g., 70:30, v/v) has been successfully used for the analysis of Tranilast. nih.gov The pH and ionic strength of the aqueous component, often controlled with buffers like ammonium acetate or formic acid, are crucial for controlling the ionization state of the analyte and influencing its retention on the column. mdpi.com
Further refinement is achieved by optimizing the flow rate to balance analysis speed with separation efficiency and by controlling the column temperature to ensure consistent retention times and improve peak shape. scielo.br The goal is to develop a method that provides a baseline separation of Tranilast and this compound from any interfering substances in the matrix within a minimal run time, often under 3 minutes. nih.gov
Table 1: Example of Optimized HPLC Parameters for Tranilast Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 | Separation based on hydrophobicity |
| Mobile Phase | Methanol / 10 mM Ammonium Acetate (70:30, v/v) nih.gov | Elution and separation of analyte |
| Flow Rate | 0.5 - 1.0 mL/min | Controls speed and efficiency of separation scielo.br |
| Column Temperature | Ambient or controlled (e.g., 40°C) | Ensures reproducible retention times |
| Injection Volume | 5 - 20 µL | Amount of sample introduced into the system |
| Run Time | < 3 minutes nih.gov | High-throughput analysis |
Selection and Optimization of Ionization Modes (e.g., ESI)
Following chromatographic separation, the analyte must be ionized before it can be detected by the mass spectrometer. Electrospray Ionization (ESI) is a widely used technique for polar and semi-polar molecules like Tranilast, making it a common choice for LC-MS/MS applications. scirp.orgfarmaciajournal.com ESI involves applying a high voltage to the liquid eluent, causing it to form a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are expelled and enter the mass spectrometer.
The efficiency of this process is highly dependent on several parameters that must be optimized to maximize the signal intensity for Tranilast and this compound. farmaciajournal.com Both positive and negative ionization modes are typically tested during method development to determine which produces a more abundant and stable signal for the pseudomolecular ion ([M+H]⁺ or [M-H]⁻). farmaciajournal.com For Tranilast, positive ion ESI often yields predominant precursor ions. scirp.org
Key ESI parameters that require optimization include:
Capillary/Ion Spray Voltage: The voltage applied to the ESI needle, which is adjusted to achieve a stable and efficient spray. farmaciajournal.com
Nebulizer and Auxiliary Gas Flow: Gases like nitrogen are used to assist in droplet formation and solvent evaporation. Their flow rates are optimized to maximize ion generation. scirp.org
Drying Gas Temperature and Flow: Heated nitrogen is used to evaporate the solvent from the ESI droplets. The temperature and flow rate are critical for efficient desolvation without causing thermal degradation of the analyte. farmaciajournal.com
Mobile Phase Composition: The choice of solvents and additives can significantly impact ESI efficiency. For example, the presence of volatile buffers and acids like formic acid can improve ionization in positive mode. researchgate.net
Systematic optimization of these parameters ensures the highest possible sensitivity for the detection of Tranilast and its deuterated internal standard. scirp.org
Table 2: Typical ESI Parameters for Optimization
| Parameter | Typical Range/Setting | Purpose |
|---|---|---|
| Ionization Mode | Positive or Negative ESI farmaciajournal.com | Generation of charged analyte molecules |
| Ion Spray Voltage | 2000 - 5000 V scirp.org | Creates a stable electrospray |
| Nebulizer Gas (Nitrogen) | 30 - 60 psi farmaciajournal.com | Assists in droplet formation |
| Drying Gas Temperature | 300 - 450°C farmaciajournal.com | Promotes solvent evaporation |
| Drying Gas Flow (Nitrogen) | 8 - 12 L/min farmaciajournal.com | Facilitates desolvation of droplets |
Tandem Mass Spectrometry (MS/MS) for Sensitive and Selective Quantification
Tandem mass spectrometry (MS/MS) is the detection method of choice for quantifying low-level analytes in complex biological matrices due to its exceptional sensitivity and selectivity. nih.gov In an MS/MS instrument, such as a triple quadrupole, the first quadrupole (Q1) is set to select only the ion corresponding to the mass-to-charge ratio (m/z) of the analyte (the precursor ion). These selected ions are then fragmented in a collision cell (Q2), and the resulting fragment ions (product ions) are passed to the third quadrupole (Q3), which is set to detect one or more specific product ions. nih.gov This process is known as Multiple Reaction Monitoring (MRM). sciex.com
Multiple Reaction Monitoring (MRM) Transition Optimization
The foundation of a sensitive and specific MRM assay is the selection and optimization of precursor-to-product ion transitions. shimadzu.com For Tranilast and its internal standard this compound, this process begins with infusing a standard solution into the mass spectrometer to identify the most abundant precursor ion, which is typically the protonated molecule [M+H]⁺ in positive ESI mode.
Once the precursor ion is selected, it is fragmented in the collision cell using an inert gas like argon. The resulting product ion spectrum is examined to identify the most intense and stable fragment ions. lcms.cz The transition from the selected precursor ion to a specific, high-intensity product ion constitutes an MRM transition. shimadzu.com
To maximize sensitivity, the collision energy (CE) applied in the collision cell is optimized for each specific MRM transition. lcms.cz Different collision energies are tested, and the energy that produces the most abundant product ion signal is selected for the final method. lcms.cz Typically, two transitions are monitored for each analyte: a "quantifier" transition for calculating concentration and a "qualifier" transition for identity confirmation. lcms.cz The same optimization process is performed for the this compound internal standard.
Table 3: Hypothetical MRM Transitions for Tranilast and this compound
| Compound | Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Optimized Collision Energy (eV) |
|---|---|---|---|---|
| Tranilast | Quantifier | 328.1 | 162.1 | 25 |
| Tranilast | Qualifier | 328.1 | 134.1 | 35 |
| This compound | Quantifier | 334.1 | 168.1 | 25 |
Note: The m/z values and collision energies are illustrative examples based on the principles of MRM optimization.
Isotope Dilution Mass Spectrometry (IDMS) Principles
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard quantification technique that relies on the use of a stable isotope-labeled (SIL) internal standard. researchgate.netnih.gov In this context, this compound serves as the ideal internal standard for the quantification of Tranilast. This compound is chemically identical to Tranilast but has a higher mass due to the replacement of six hydrogen atoms with deuterium.
The core principle of IDMS is adding a known amount of this compound to every sample, calibrator, and quality control sample before any sample preparation steps. nih.gov Because the SIL internal standard is physicochemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability as the unlabeled Tranilast. chromatographyonline.commdpi.com
The mass spectrometer can distinguish between Tranilast and this compound based on their mass difference. Quantification is not based on the absolute signal intensity of the analyte, but on the ratio of the peak area of Tranilast to the peak area of this compound. chromatographyonline.com Any variations during sample processing or analysis will affect both the analyte and the internal standard equally, leaving the ratio of their signals unchanged. This approach effectively cancels out most sources of analytical error, leading to highly accurate and precise measurements. researchgate.net
Method Validation Parameters in Research Bioanalysis Using this compound
Before a bioanalytical method can be used for sample analysis in a research setting, it must undergo validation to demonstrate that it is reliable and reproducible for its intended purpose. europa.eunih.gov Using this compound as an internal standard is a key component of a robustly validated method.
Linearity and Calibration Curve Construction
Linearity is a critical validation parameter that demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte over a specified range. nih.gov A calibration curve is constructed to establish this relationship. researchgate.net
To build the curve, a series of calibration standards are prepared by spiking a blank biological matrix (e.g., human plasma) with known concentrations of Tranilast. fda.gov A fixed amount of the internal standard, this compound, is added to each standard. chromatographyonline.com International guidelines recommend using a minimum of six non-zero concentration levels to define the curve, plus a blank (matrix with no analyte or internal standard) and a zero sample (matrix with internal standard only). europa.eu
After analysis by LC-MS/MS, a calibration curve is generated by plotting the peak area ratio (Tranilast peak area / this compound peak area) against the nominal concentration of Tranilast for each standard. researchgate.net A linear regression model, often with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the range, is applied to the data. researchgate.net The resulting regression equation (y = mx + c) is then used to calculate the concentration of Tranilast in unknown samples. A method for Tranilast has been shown to be linear over a range of 0.06 to 20 µg/mL. nih.gov The quality of the fit is typically assessed by the coefficient of determination (r²), which should ideally be ≥ 0.99. mdpi.com
Table 4: Example of a Calibration Curve for Tranilast in Human Plasma
| Nominal Concentration (µg/mL) nih.gov | Analyte/IS Peak Area Ratio | Back-Calculated Concentration (µg/mL) | Accuracy (%) |
|---|---|---|---|
| 0.06 (LLOQ) | 0.015 | 0.058 | 96.7 |
| 0.12 | 0.031 | 0.122 | 101.7 |
| 0.50 | 0.128 | 0.505 | 101.0 |
| 2.00 | 0.510 | 1.995 | 99.8 |
| 8.00 | 2.045 | 8.012 | 100.2 |
| 16.00 | 4.091 | 15.998 | 99.9 |
| 20.00 (ULOQ) | 5.110 | 20.015 | 100.1 |
Note: Peak area ratio and back-calculated data are illustrative to demonstrate the principle of a calibration curve. LLOQ = Lower Limit of Quantification; ULOQ = Upper Limit of Quantification.
Assessment of Intra-day and Inter-day Precision and Accuracy
The reliability of an analytical method is established through rigorous validation, with precision and accuracy being critical parameters. In the quantification of tranilast in biological matrices such as human plasma, the precision and accuracy of the method are assessed to ensure that the results are consistent and true.
Precision is determined by analyzing replicate samples at various concentrations within a single day (intra-day) and over several different days (inter-day). It is typically expressed as the relative standard deviation (RSD). Accuracy refers to the closeness of the measured value to the true value and is expressed as the relative error (RE).
In a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method developed for the determination of tranilast in human plasma, validation was performed using quality control (QC) samples at three different concentration levels. The intra-day precision (RSD) was found to be between 2.2% and 2.6%, while the inter-day precision was between 2.3% and 2.9%. nih.gov The accuracy (RE) for both intra-day and inter-day measurements was reported to be less than -2.5%. nih.gov These values fall within the generally accepted limits for bioanalytical method validation, indicating a high degree of precision and accuracy for the quantification of tranilast.
Table 1: Intra-day and Inter-day Precision and Accuracy for Tranilast Quantification
| Parameter | Intra-day | Inter-day |
| Precision (RSD %) | 2.2 - 2.6 | 2.3 - 2.9 |
| Accuracy (RE %) | < -2.5 | < -2.5 |
Data sourced from a study on the quantitation of tranilast in human plasma. nih.gov
Evaluation of Matrix Effects and Ion Suppression Compensation Strategies
In LC-MS/MS analysis, matrix effects refer to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine). researchgate.netpsu.edu This phenomenon can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), compromising the accuracy and reproducibility of the analytical method. researchgate.netwaters.com Ion suppression is the more common issue and arises because matrix components can interfere with the processes of droplet formation and evaporation in the ion source, ultimately reducing the quantity of charged analyte ions that reach the mass spectrometer detector. psu.edu
A primary and highly effective strategy to compensate for these matrix effects is the use of a stable-isotope-labeled (SIL) internal standard. waters.com this compound serves this exact purpose. Because this compound is chemically identical to tranilast but has a higher mass due to the deuterium atoms, it co-elutes with the analyte during chromatographic separation and experiences nearly identical matrix effects. waters.com By adding a known concentration of this compound to each sample, any signal suppression or enhancement that affects the analyte (tranilast) will also affect the internal standard (this compound) to the same degree. The final quantification is based on the ratio of the analyte's response to the internal standard's response. This ratiometric measurement effectively cancels out the variability caused by matrix effects, thereby significantly improving the accuracy and precision of the quantification. waters.com
Qualitative evaluation of matrix effects during method development can be performed using post-column infusion experiments. ut.eemyadlm.org In this technique, a constant flow of the analyte is introduced into the mobile phase after the analytical column, while a blank matrix extract is injected. Any dip or rise in the analyte's signal at specific retention times indicates regions where co-eluting matrix components cause ion suppression or enhancement, respectively. myadlm.org
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in the validation of an analytical method, defining the lower performance limits. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. loesungsfabrik.denih.gov The LOQ is the lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy. loesungsfabrik.denih.gov By definition, the LOQ must be higher than the LOD. nih.gov
There are several methods for determining LOD and LOQ, as recommended by guidelines such as the International Council for Harmonisation (ICH). loesungsfabrik.desepscience.com These include:
Visual Evaluation: Based on the minimum concentration at which the analyte can be visually distinguished from the background noise. loesungsfabrik.de
Signal-to-Noise Ratio (S/N): This approach is common for instrumental methods that exhibit baseline noise, like HPLC. The LOD is often established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. loesungsfabrik.de
Based on the Standard Deviation of the Response and the Slope: This method uses the standard deviation of blank measurements or the standard deviation of the y-intercept of a regression line from a calibration curve. The formulas are:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S) Where σ is the standard deviation of the response and S is the slope of the calibration curve. sepscience.com
In the context of bioanalytical methods, the term Lower Limit of Quantification (LLOQ) is often used, which is equivalent to the LOQ. For an LC-MS/MS method for tranilast in human plasma, the method was linear over a concentration range of 0.06 to 20 µg/mL, with the LLOQ established at 0.06 µg/mL. nih.gov Another study using RP-HPLC with UV detection reported a minimum detectable concentration of 0.2 mg/L for tranilast in plasma. nih.gov
Table 2: Reported Limits for Tranilast Analysis
| Method | Parameter | Value | Matrix |
| LC-MS/MS | LLOQ | 0.06 µg/mL | Human Plasma |
| RP-HPLC | Minimum Detectable Concentration | 0.2 mg/L | Human Plasma |
Data sourced from published research articles. nih.govnih.gov
Applications of High-Resolution Mass Spectrometry (HRMS) in Metabolomics Research
Metabolomics involves the comprehensive study of small molecules, or metabolites, within a biological system. nih.gov High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in this field due to its ability to provide highly accurate mass measurements. nih.govnih.gov This high mass accuracy allows for the confident determination of the elemental composition of unknown metabolites, a critical step in their structural elucidation and identification. researchgate.net
Unlike unit mass resolution instruments, HRMS instruments (such as Orbitrap or Fourier-transform ion cyclotron resonance [FTICR] mass spectrometers) can distinguish between ions with very close mass-to-charge ratios (m/z). umb.edu This capability is crucial for analyzing complex biological samples where numerous metabolites may have similar nominal masses (isobaric compounds). umb.eduresearchgate.net By providing a precise mass measurement, HRMS reduces ambiguity and improves the reliability of metabolite identification.
In metabolomics research, HRMS is coupled with separation techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) to form powerful UHPLC-HRMS platforms. nih.gov These systems enable the detection, quantification, and identification of a wide range of metabolites in biological samples. nih.gov The data generated can be used to discover biomarkers, understand disease mechanisms, and elucidate metabolic pathways. nih.gov The use of a stable-isotope-labeled internal standard like this compound in an HRMS-based metabolomics study would ensure accurate quantification of tranilast, allowing researchers to precisely track its metabolic fate and its effect on the broader metabolome.
Chromatographic Separation Techniques Applied to this compound Research
Principles of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Complex Sample Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a dominant separation technique used for the analysis of a wide variety of molecules, including pharmaceuticals like tranilast, in complex matrices. springernature.comfrontiersin.org The fundamental principle of RP-HPLC is the separation of molecules based on their hydrophobicity. springernature.com
The system consists of a non-polar stationary phase and a polar mobile phase. The stationary phase is typically made of silica (B1680970) particles that have been chemically modified with hydrophobic alkyl chains, most commonly C18 (octadecyl) or C8 (octyl) chains. frontiersin.org The mobile phase is usually a mixture of water and a miscible, less polar organic solvent, such as acetonitrile (B52724) or methanol. frontiersin.orgnih.gov
When a sample mixture is introduced into the system, molecules are partitioned between the stationary and mobile phases. Hydrophobic (non-polar) molecules in the sample have a stronger affinity for the non-polar stationary phase and thus move more slowly through the column. Conversely, more polar molecules have a greater affinity for the polar mobile phase and elute from the column more quickly.
Separation is achieved by eluting the sample with a gradient of increasing organic solvent concentration in the mobile phase. springernature.com This gradually increases the mobile phase's hydrophobicity, causing the bound analytes to sequentially detach from the stationary phase in order of increasing hydrophobicity and travel to the detector. springernature.com This allows for the effective separation of components within a complex mixture prior to their introduction into the mass spectrometer for detection and quantification.
Sample Preparation Methodologies for Research Samples (e.g., Protein Precipitation)
Before a complex biological sample, such as plasma or serum, can be analyzed by HPLC-MS, it must undergo preparation to remove components that could interfere with the analysis or damage the instrumentation. sigmaaldrich.com Protein precipitation is a common, rapid, and effective method for removing the high abundance of proteins from such samples. nih.govresearchgate.net
The principle involves adding a substance that causes the proteins to denature and aggregate, allowing them to be separated from the liquid portion of the sample (which contains the analyte of interest) by centrifugation. researchgate.net
Common protein precipitation methods include:
Organic Solvent Precipitation: This is a widely used technique where a water-miscible organic solvent, such as methanol or acetonitrile, is added to the plasma sample. nih.govnih.gov The solvent reduces the dielectric constant of the solution, disrupting the hydration shell around the proteins and causing them to precipitate. In the analysis of tranilast, protein precipitation with methanol has been successfully employed. nih.govnih.gov The sample is vortexed after the addition of the solvent and then centrifuged at high speed. The resulting supernatant, which contains the analyte (tranilast) and the internal standard (this compound), is then collected for analysis.
Acid Precipitation: Trichloroacetic acid (TCA) is another effective precipitating agent. sigmaaldrich.comprotocols.io It is often used in combination with acetone. This method is very efficient but can sometimes lead to the co-precipitation of the analyte or result in protein pellets that are difficult to redissolve. biocat.com
The choice of precipitation agent and protocol is optimized during method development to ensure maximum recovery of the analyte and efficient removal of interfering proteins.
Conclusion
Position of this compound within the Landscape of Deuterated Research Standards
Tranilast (B1681357) is an anti-allergic and anti-inflammatory drug that has been used for conditions such as bronchial asthma, keloids, and hypertrophic scars. newdrugapprovals.orgrtu.lvdrugbank.com It has also been investigated for its potential in treating other conditions like cancer and fibrosis. newdrugapprovals.orgrtu.lvnih.govnih.gov
This compound is a deuterated analog of Tranilast, meaning that six hydrogen atoms in the Tranilast molecule have been replaced with deuterium (B1214612) atoms. This specific isotopic labeling makes this compound an invaluable tool in research, particularly in the context of bioanalytical method development and pharmacokinetic studies of Tranilast. cymitquimica.comcymitquimica.com
The primary role of this compound is to serve as an internal standard for the quantification of Tranilast in biological matrices such as plasma. nih.gov When analyzing samples from a clinical or preclinical study, a known amount of this compound is added to each sample. lcms.cz During analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), Tranilast and this compound co-elute (they travel through the chromatography column at the same rate) but are distinguished by their different masses in the mass spectrometer. nih.govresearchgate.net By comparing the signal intensity of Tranilast to that of the known concentration of this compound, researchers can accurately determine the concentration of Tranilast in the original sample. nih.gov
This approach is critical for obtaining reliable pharmacokinetic data. For instance, a study determining the concentration of Tranilast in human plasma after oral administration would rely on a robust analytical method, and the use of this compound as an internal standard would significantly enhance the accuracy and reliability of the results. nih.gov The low bioavailability of Tranilast further underscores the need for sensitive and accurate analytical methods, for which a deuterated internal standard is highly beneficial. google.com
The use of deuterated standards like this compound is a well-established practice in modern drug development and is recommended by regulatory agencies for bioanalytical method validation. nih.gov The availability of high-purity this compound is therefore essential for any research program involving the parent drug, Tranilast.
Detailed Research Findings
Recent research has highlighted the therapeutic potential of Tranilast in various inflammatory conditions. For example, studies have shown that Tranilast can alleviate endothelial dysfunction and insulin (B600854) resistance by preserving the antioxidant enzyme glutathione (B108866) peroxidase 1. nih.gov Furthermore, its anti-inflammatory effects have been linked to the activation of the Nrf2-HO-1 pathway. nih.gov The development and validation of accurate bioanalytical methods are crucial for the clinical investigation of these potential new applications of Tranilast.
The table below summarizes the key properties and applications of this compound in pharmaceutical research.
| Property/Application | Description |
| Chemical Identity | Deuterated analog of Tranilast with six deuterium atoms. |
| Primary Function | Internal standard for the quantification of Tranilast in bioanalytical methods. |
| Analytical Technique | Primarily used in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). |
| Key Advantage | Improves accuracy and precision of Tranilast quantification by correcting for matrix effects and analytical variability. cerilliant.comnih.gov |
| Research Area | Pharmacokinetics, drug metabolism, and clinical trial sample analysis. symeres.comnih.govmedrxiv.org |
Research Applications of Tranilast D6 in Preclinical and in Vitro Models
Application in Drug Metabolism Studies
Tranilast-d6 is instrumental in elucidating the metabolic fate of Tranilast (B1681357). Its use in conjunction with advanced analytical techniques provides a robust platform for assessing metabolic stability, identifying metabolites, and characterizing the enzymatic processes involved in the biotransformation of Tranilast.
In Vitro Assessment of Metabolic Stability in Hepatic Systems (e.g., Microsomes, Hepatocytes)
The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile and, ultimately, its therapeutic efficacy. In vitro hepatic systems, such as liver microsomes and hepatocytes, are routinely employed to predict the in vivo hepatic clearance of drugs. nih.gov Liver microsomes are subcellular fractions that are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. enamine.net Hepatocytes, being intact liver cells, offer a more comprehensive metabolic picture by including both Phase I and Phase II metabolic pathways.
In the context of Tranilast, in vitro studies have demonstrated that its metabolism is primarily mediated by UGT enzymes. A typical metabolic stability assay involves incubating Tranilast with liver microsomes or hepatocytes and monitoring the depletion of the parent compound over time. This compound is added to the reaction mixture as an internal standard to enable accurate quantification of the remaining Tranilast at various time points using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data generated from these assays are used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint), which are then used to predict in vivo hepatic clearance.
Identification and Characterization of Metabolites using Isotope Tracers
The use of stable isotope-labeled compounds like this compound is a powerful strategy for the identification and structural elucidation of metabolites. nih.gov When a mixture of Tranilast and this compound is administered to an in vitro metabolic system, the resulting metabolites of Tranilast will be accompanied by their corresponding deuterated counterparts. In mass spectrometric analysis, these pairs of metabolites will appear as doublet peaks with a characteristic mass difference, confirming their origin from the parent drug and aiding in their identification amidst a complex biological matrix. This "isotope signature" approach significantly enhances the confidence in metabolite identification. The major metabolic pathway for Tranilast is glucuronidation.
Enzymatic Kinetic Studies of Drug-Metabolizing Enzymes (e.g., UGTs)
Understanding the kinetics of the enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions and inter-individual variability in drug response. For Tranilast, glucuronidation is the primary metabolic pathway, with UGT1A1 being the main enzyme involved. josai.ac.jp
Enzyme kinetic studies are performed to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the glucuronidation reaction. In these assays, various concentrations of Tranilast are incubated with human liver microsomes or recombinant UGT1A1, and the rate of formation of the Tranilast glucuronide metabolite is measured. This compound is utilized as an internal standard for the accurate quantification of the metabolite.
Research has determined the kinetic parameters for Tranilast glucuronidation in different human hepatic systems. josai.ac.jp
| Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein) |
|---|---|---|
| Human Liver Microsomes | 51.5 | 10.4 |
| Human Jejunum Microsomes | 50.6 | 42.9 |
| Recombinant UGT1A1 | 38.0 | 19.7 |
Role in Preclinical Pharmacokinetic Study Methodologies
This compound is an indispensable tool in preclinical pharmacokinetic studies, which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug in animal models. The data from these studies are critical for predicting the drug's behavior in humans.
Quantification of Parent Compound and Metabolites in Biological Matrices of Research Models
Accurate and precise quantification of the parent drug and its metabolites in biological matrices such as plasma, urine, and tissue homogenates is the cornerstone of pharmacokinetic analysis. LC-MS/MS is the preferred bioanalytical technique due to its high sensitivity, selectivity, and speed. In these methods, a stable isotope-labeled internal standard is considered the "gold standard" for quantification. researchgate.net
This compound is the ideal internal standard for the bioanalysis of Tranilast. pharmaffiliates.com It is added to the biological samples at a known concentration at the beginning of the sample preparation process. Since this compound has nearly identical physicochemical properties to Tranilast, it experiences similar extraction recovery and ionization efficiency in the mass spectrometer. By measuring the ratio of the peak area of Tranilast to that of this compound, any variations in the analytical process can be effectively normalized, leading to highly reliable and reproducible quantitative data. This approach has been successfully applied in preclinical studies to determine the concentration-time profiles of Tranilast in rats. nih.gov
Data Interpretation from Preclinical Pharmacokinetic Methodologies
The quantitative data obtained using this compound as an internal standard are used to construct plasma concentration-time curves, from which key pharmacokinetic parameters are derived. These parameters provide a comprehensive understanding of the drug's disposition in the body.
A preclinical pharmacokinetic study of Tranilast in rats following a single oral dose of 10.5 mg/kg yielded the following parameters nih.gov:
| Pharmacokinetic Parameter | Value |
|---|---|
| Cmax (Maximum Plasma Concentration) | 18.59 ± 5.40 μg/mL |
| Tmax (Time to Reach Cmax) | 0.667 ± 0.408 h |
| AUC0-24 (Area Under the Curve) | 54.87 ± 14.13 μg·h/mL |
| t½ (Elimination Half-life) | 2.93 ± 0.41 h |
The interpretation of these data is crucial for several aspects of drug development. For instance, the Cmax and Tmax provide insights into the rate and extent of absorption. The AUC is a measure of the total drug exposure, and the elimination half-life determines the dosing interval. By providing accurate and reliable data, the use of this compound in these studies enables confident decision-making in the lead optimization and candidate selection phases of drug discovery.
Mechanistic Investigations Utilizing Deuterium (B1214612) Labeling
The incorporation of deuterium into the Tranilast molecule, creating this compound, provides a powerful tool for detailed mechanistic studies in chemistry and biology. The subtle mass difference between hydrogen and its heavier isotope, deuterium, can lead to measurable differences in reaction rates and allows the molecule to be traced through complex biological systems.
Elucidating Reaction Mechanisms via Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a foundational tool in physical organic chemistry used to determine the mechanisms of chemical reactions. nih.gov This effect arises from the difference in the zero-point vibrational energy of a carbon-hydrogen (C-H) bond compared to a carbon-deuterium (C-D) bond. The C-D bond is stronger and requires more energy to break, which can lead to a slower reaction rate if the cleavage of this bond is part of the rate-determining step of the reaction.
By comparing the reaction rate of Tranilast with that of this compound, researchers can calculate the KIE (expressed as the ratio of the rate constants, kH/kD). A significant primary KIE (typically where kH/kD is greater than 2) indicates that the C-H bond at the position of deuteration is broken during the rate-limiting step. youtube.com Conversely, the absence of a significant KIE suggests that this bond cleavage is not involved in the slowest step of the reaction. This methodology is instrumental in distinguishing between proposed reaction pathways and identifying transition states. nih.gov For example, a concentration-dependent KIE in a reaction can suggest a multi-step mechanism, as observed in studies of other complex reactions. chemrxiv.org
| Kinetic Isotope Effect (kH/kD) Value | General Interpretation |
|---|---|
| ~1 | No primary KIE; C-H bond is not broken in the rate-determining step. |
| >2 | Significant primary KIE; C-H bond cleavage is likely the rate-determining step. |
| <1 (Inverse KIE) | Can occur for various reasons, including changes in hybridization at the transition state or equilibrium isotope effects preceding the rate-limiting step. semanticscholar.org |
Tracing Carbon and Hydrogen Flow in Biochemical Pathways (e.g., Metabolomics, Proteomics)
Stable isotope tracing is a cornerstone of metabolomics and proteomics, enabling the precise tracking of molecules through intricate biological networks. nih.gov this compound serves as an ideal tracer for studying the metabolic fate of Tranilast in vitro and in preclinical models. When introduced into a biological system, such as cell cultures or animal models, this compound and its subsequent metabolites can be differentiated from their naturally occurring (unlabeled) counterparts by mass spectrometry.
The deuterium atoms act as a "heavy" label, increasing the mass of the molecule by six daltons. This mass shift allows for the unambiguous detection of drug-derived compounds against the complex background of the cellular metabolome or proteome. nih.govnih.gov This approach is invaluable for:
Identifying Metabolites: Researchers can confidently identify the products of Tranilast metabolism by searching for mass spectra corresponding to the deuterated parent compound and its expected biotransformations (e.g., hydroxylation, glucuronidation).
Mapping Metabolic Pathways: By identifying these metabolites, the specific enzymatic pathways responsible for breaking down Tranilast can be elucidated.
Quantifying Flux: Isotope tracing can be used to quantify the flow, or flux, of the compound through different metabolic routes, providing a dynamic view of its processing in the body. nih.gov
Development of Research Probes and Tools in Chemical Biology
Beyond its use as an internal standard, this compound can be a foundational component in the synthesis of sophisticated chemical probes. nih.govscispace.com These tools are designed to investigate the biological function of specific proteins and pathways with high precision. eubopen.orgresearchgate.net
Synthesis and Application of this compound Conjugates for Probe Studies
Chemical probes are small molecules designed to interact with a specific biological target, allowing for its study in complex environments like living cells. nih.govscispace.com this compound can be chemically modified, or "conjugated," to other functional molecules to create versatile research probes. The synthesis of such conjugates involves attaching a desired moiety (e.g., a fluorescent tag, a biotin handle) to the this compound scaffold without disrupting its ability to bind to its biological target.
The deuterium labeling in these probes serves as a stable, non-radioactive tag that can be useful for quantification in mass spectrometry-based analyses. Applications of these probes include:
Target Identification and Engagement: Biotin-conjugated this compound can be used in pull-down assays to isolate its protein binding partners from cell lysates for identification by proteomics.
Cellular Imaging: Fluorescently-tagged this compound allows for the visualization of its subcellular localization and accumulation via microscopy.
Activity-Based Profiling: Probes with reactive groups can be designed to covalently label their target proteins, enabling the assessment of target engagement and enzyme activity.
| Conjugated Moiety | Application in Probe Studies |
|---|---|
| Fluorescent Dye (e.g., Fluorescein, Rhodamine) | Allows for direct visualization of the probe's location in cells and tissues using fluorescence microscopy. |
| Biotin | Used for affinity purification; the high affinity of biotin for streptavidin allows for the capture and isolation of the probe's binding partners. |
| Photo-affinity Label (e.g., Benzophenone) | Upon UV light activation, forms a covalent bond with the target protein, enabling permanent labeling for target identification. |
Investigation of Intermolecular Interactions and Complex Formation (e.g., Co-amorphous Systems) via NMR with this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular structure and intermolecular interactions at an atomic level. The use of deuterated compounds like this compound is particularly relevant in the study of complex formulations, such as co-amorphous systems, which are developed to enhance the solubility and stability of poorly soluble drugs. nih.govnih.gov
In a study investigating a co-amorphous system of Tranilast (TRA) and matrine (MAR), NMR spectroscopy was employed to probe the strong intermolecular interactions between the two components. nih.gov While this specific study did not use this compound as the analyte, it exemplifies the utility of NMR in this context, often relying on deuterated solvents (like DMSO-d6 and D₂O). The chemical shifts observed in NMR spectra can reveal the formation of hydrogen bonds and ionic interactions, which are critical for the stability of the co-amorphous state. nih.govutexas.edu The use of this compound in such experiments could offer advantages in certain advanced NMR techniques by allowing for the selective observation of signals or the measurement of isotope effects on chemical shifts, providing even deeper insight into the specific points of molecular interaction.
Key findings from the Tranilast-matrine co-amorphous study that demonstrate the power of this approach include:
Confirmation of Salt Formation: NMR, along with other spectroscopic techniques, revealed the formation of salt between Tranilast and matrine. nih.gov
Evidence of Strong Interactions: The study confirmed strong intermolecular interactions, including ionic and hydrogen bonding, which are responsible for stabilizing the amorphous form and preventing crystallization. nih.gov
Enhanced Solubility: These strong interactions contributed to a significant, greater than 100-fold enhancement in the solubility of Tranilast. nih.gov
Theoretical and Computational Aspects of Deuterated Compounds
Quantum Mechanical Calculations of Deuterium (B1214612) Effects on Molecular Properties
The fundamental differences between a protium (B1232500) (¹H) and a deuterium (²H) atom, despite identical electronic configurations, stem from the latter's increased mass. This mass difference has profound implications at the quantum level, influencing molecular properties that can be modeled with high accuracy using quantum mechanical (QM) calculations. ebsco.comfugaku100kei.jp
The primary effect of substituting hydrogen with deuterium is the alteration of the vibrational energy of the corresponding chemical bond. ebsco.com Due to its greater mass, a deuterium atom vibrates more slowly in a C-D bond compared to a hydrogen atom in a C-H bond. According to the principles of quantum mechanics, this leads to a lower zero-point energy (ZPE) for the C-D bond. fugaku100kei.jp Consequently, the C-D bond is shorter, stronger, and requires more energy to be broken than a C-H bond. fugaku100kei.jp
Quantum-chemical calculations, such as those employing density functional theory (DFT) or more advanced multi-component molecular theories that treat atomic nuclei quantum mechanically, can quantitatively predict these changes. fugaku100kei.jpmdpi.com These calculations reveal that deuteration not only affects the primary C-D bond but can also induce subtle changes in the surrounding molecular geometry and electronic structure. fugaku100kei.jp For instance, studies on various molecules have shown that deuteration can alter hydrogen bonding strengths, a phenomenon known as the Ubbelohde effect, which can impact drug-receptor interactions. mdpi.com
For a molecule like Tranilast-d6, where the six hydrogens of the two methoxy (B1213986) groups are replaced with deuterium, QM calculations would be essential. These computations would predict the specific changes in bond lengths, vibrational frequencies, and the ZPE of the O-CD₃ groups compared to the O-CH₃ groups of the parent Tranilast (B1681357). Such calculations can provide a precise, quantitative basis for the increased stability of these bonds.
| Property | C-H Bond | C-D Bond | Impact of Deuteration | Reference |
|---|---|---|---|---|
| Mass of Isotope (amu) | ~1 | ~2 | Doubled mass | fugaku100kei.jp |
| Zero-Point Energy (ZPE) | Higher | Lower | Strengthens bond | fugaku100kei.jp |
| Vibrational Frequency | Higher | Lower | Alters IR spectra | ebsco.com |
| Bond Length | Longer | Shorter | Slightly alters conformation | fugaku100kei.jp |
| Bond Dissociation Energy | Lower | Higher | Increases bond stability | informaticsjournals.co.in |
Computational Modeling of Kinetic Isotope Effects in Enzyme-Catalyzed Reactions
The therapeutic advantage of many deuterated drugs lies in the deuterium kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. researchgate.net When the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, substituting hydrogen with deuterium can significantly slow down this process because the stronger C-D bond requires more energy to break. informaticsjournals.co.inresearchgate.net This is quantified as the ratio of the rate constants, kH/kD, which is typically greater than 1.
Computational modeling is a powerful tool for predicting and understanding the KIE in enzyme-catalyzed reactions. nih.gov Advanced methods, such as combined quantum mechanics/molecular mechanics (QM/MM) and path integral simulations, are employed to model the reaction's transition state. nih.govdiva-portal.org
QM/MM Models: In this approach, the reactive center of the enzyme's active site, including the substrate, is treated with high-level quantum mechanics, while the surrounding protein and solvent environment are modeled using classical molecular mechanics. nih.govdiva-portal.org This hybrid method provides a balance between accuracy and computational feasibility, allowing for the calculation of activation free energies for both the deuterated and non-deuterated substrate. researchgate.net
Path Integral Simulations: These methods, such as the Quantum Classical Path (QCP) or Empirical Valence Bond (EVB) approaches, explicitly account for nuclear quantum effects like tunneling. nih.govmdpi.com Tunneling can be a significant factor in hydrogen transfer reactions, and path integral simulations provide a more accurate description of the KIE by modeling the quantum behavior of the transferring particle. nih.gov
In the case of Tranilast, metabolism is expected to occur at the two methoxy groups, likely via O-demethylation by Cytochrome P450 (CYP) enzymes. numberanalytics.com This reaction involves the cleavage of a C-H bond on one of the methyl groups. For this compound, this would be a C-D bond. Computational modeling of this specific enzymatic reaction could precisely quantify the KIE, predict the extent to which metabolism would be slowed, and thus forecast the potential for an improved pharmacokinetic profile. researchgate.net Studies on MAO A-catalyzed reactions, for example, have used path integral methods to calculate H/D KIE values that are in reasonable agreement with experimental data. mdpi.com
In Silico Approaches for Predicting Deuteration Sites and Metabolic Pathways
The rational design of deuterated drugs requires identifying the positions in a molecule that are most susceptible to metabolism, often referred to as "soft spots." nih.gov In silico (computational) tools have become indispensable for predicting these sites of metabolism (SoMs) and the resulting metabolic pathways, guiding the strategic placement of deuterium atoms. mdpi.comnews-medical.net
A variety of computational approaches are available, ranging from expert systems based on known biotransformation rules to machine learning and deep learning models. frontiersin.orgnih.gov These tools analyze a molecule's structure to predict its metabolic fate.
Knowledge-Based Systems: Programs like Meteor and those within Optibrium's StarDrop platform use extensive libraries of metabolic reaction rules derived from experimental data to predict potential metabolites. news-medical.netresearchgate.net
Machine Learning Models: Tools such as SMARTCyp and modern deep language models like MetaPredictor use statistical and machine learning algorithms to predict the reactivity of different sites within a molecule towards specific metabolizing enzymes, primarily CYPs. nih.govnih.gov
Deuterium-Specific Tools: Some software, like the IMPACTS module in Molecular Forecaster, is specifically designed to model CYP-drug transition states and can predict SoMs for compounds that already contain deuterium. nih.gov
For Tranilast, the primary metabolic soft spots are the two methoxy groups on the cinnamoyl moiety. In silico analysis would confirm that these sites are highly susceptible to Phase I metabolism (O-demethylation). news-medical.netnih.gov By running Tranilast through these prediction tools, researchers can generate a ranked list of potential SoMs, reinforcing the decision to synthesize this compound. Furthermore, these programs can predict the entire metabolic pathway, helping to identify whether deuteration might shunt metabolism towards alternative pathways, potentially forming novel or undesirable metabolites. news-medical.net
| In Silico Tool | Methodology | Primary Application | Reference |
|---|---|---|---|
| MetaPredictor | Deep Language Model, Prompt-based | Rule-free prediction of human metabolites | nih.gov |
| Optibrium Models | Mechanistic Models, Heuristics | Predicts metabolism by CYP, UGT, AOX etc. | news-medical.net |
| Molecular Forecaster (IMPACTS) | Transition State Modeling | Predicts SoMs for deuterated compounds | nih.gov |
| SMARTCyp | Ligand-based, semi-empirical | Predicts CYP-mediated sites of metabolism | nih.gov |
Molecular Dynamics Simulations to Understand Deuterium's Influence on Molecular Conformation and Interactions
While the KIE is a primary driver of the benefits of deuteration, the structural and dynamic consequences of isotopic substitution can also influence a drug's behavior. Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing insights into conformational flexibility and intermolecular interactions. mdpi.comosti.gov
MD simulations treat molecules as dynamic entities, calculating the forces between atoms and solving equations of motion to simulate their movements over time. osti.gov This allows researchers to observe how a drug molecule interacts with its environment, such as water, lipid membranes, or the binding pocket of a target protein. osti.gov
Although deuteration is a subtle structural modification, it can have measurable effects on molecular properties that MD simulations can capture, provided the force field is appropriately parameterized. nih.gov Standard force fields may fail to capture deuteration effects unless they are specifically re-parameterized to account for the altered vibrational properties of C-D bonds. nih.gov Once properly set up, MD simulations can explore:
Conformational Changes: Whether deuteration alters the preferred shape or flexibility of the drug molecule.
Solvation Effects: How the molecule's interaction with surrounding water molecules is affected.
Drug-Receptor Interactions: If the binding mode, affinity, or residence time of the drug in its target's active site is modified.
Computational studies on the parent molecule, Tranilast, have already utilized MD and molecular docking to investigate its interactions with various biological targets, including amyloid-beta monomers, sepiapterin (B94604) reductase, and TGF-β. acs.orgsci-hub.seresearchgate.netresearchgate.net An MD simulation of this compound interacting with one of these targets could reveal if the deuteration of the methoxy groups—which are involved in key interactions in some binding poses—alters the stability or dynamics of the protein-ligand complex. For example, a study on the histamine (B1213489) H2 receptor showed that deuteration could be computationally modeled to understand changes in binding affinity stemming from modified hydrogen bond interactions. mdpi.com
Advancements and Future Perspectives in Deuterated Compound Research
Emerging Technologies for Site-Specific Deuteration
The precise placement of deuterium (B1214612) atoms, known as site-specific deuteration, is a rapidly advancing field. This targeted approach is crucial for enhancing the properties of pharmaceuticals and for conducting detailed mechanistic studies. nih.govchemrxiv.orgbrightspec.com
Recent breakthroughs have moved beyond traditional methods, which often resulted in uncontrolled deuterium placement and low incorporation rates. xmu.edu.cn Emerging technologies are providing more efficient and selective ways to create these valuable deuterated molecules. researchgate.net
Key Technological Advancements:
Homogeneous Transition-Metal Catalysis: Iridium catalysts, in particular, have become widely used for their ability to selectively label C-H bonds with deuterium. nih.gov These catalysts can operate under mild conditions and tolerate a wide variety of functional groups, making them suitable for complex molecules like pharmaceuticals. nih.govchemrxiv.org
Heterogeneous Catalysis: Supported iridium nanoparticles are a newer development, offering a recyclable and robust catalytic system. chemrxiv.org This method has shown high selectivity for certain positions on aromatic rings, avoiding common side reactions. chemrxiv.org
Photoredox Catalysis: This light-driven method provides an alternative pathway for deuteration, particularly for C(sp³)–H bonds, which are often challenging to target. nih.govresearchgate.net
Electrochemical Methods: Electrochemical dehalogenative deuteration is a green and highly selective technique that uses heavy water as the deuterium source, avoiding the need for expensive and toxic reagents. xmu.edu.cn
Biocatalysis: The use of enzymes for deuteration offers exceptional regioselectivity and chemoselectivity. researchgate.net However, the substrate specificity of enzymes can limit the broad applicability of this method. researchgate.net
These technologies are overcoming the limitations of older methods that required harsh conditions or pre-functionalized starting materials. nih.gov The ability to perform late-stage deuteration on complex molecules is a significant advantage, streamlining the development of new deuterated compounds. chemrxiv.org
Expanding the Research Utility of Stable Isotope Labeled Analogs beyond Quantitative Analysis
While stable isotope-labeled compounds, including deuterated analogs like Tranilast-d6, are essential as internal standards for accurate quantification in mass spectrometry, their research applications extend far beyond this role. creative-peptides.comnih.govacs.org The unique properties of these analogs provide valuable insights into various biological and chemical processes. clearsynth.com
Diverse Applications of Stable Isotope Labeled Analogs:
| Application Area | Description | Key Benefits |
| Mechanistic Studies | Elucidating the step-by-step process of chemical reactions and biological pathways. clearsynth.com | Tracking the fate of specific atoms to understand reaction kinetics and isotope effects. clearsynth.com |
| Metabolic Research | Tracing the metabolic fate of drugs and endogenous compounds within an organism. creative-peptides.comclearsynth.com | Gaining a better understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net |
| Structural Biology | Investigating the three-dimensional structure of proteins and other macromolecules. creative-peptides.com | Using techniques like NMR spectroscopy to determine molecular conformations. |
| Drug Discovery and Development | Modifying the pharmacokinetic and toxicological properties of drug candidates. nih.govmusechem.com | Enhancing metabolic stability, reducing toxicity, and potentially improving efficacy. nih.govmusechem.com |
| Materials Science | Modifying the physical properties of materials, such as polymers and semiconductors. rsc.orgisowater.com | Enhancing thermal stability and altering optical and electronic properties. rsc.org |
| Environmental Science | Monitoring the bioremediation of pollutants and mapping water sources. researchgate.net | Using deuterium as a tracer in environmental studies. isowater.com |
The incorporation of deuterium can influence a molecule's interaction with enzymes and receptors, offering a way to fine-tune its biological activity. nih.gov For example, deuteration can alter the metabolic profile of a drug, potentially leading to a longer half-life and reduced side effects. nih.govglobalgrowthinsights.com This "deuterium switch" strategy has led to the development of FDA-approved deuterated drugs. nih.gov
Furthermore, stable isotope labeling is crucial for metabolomics studies, where it aids in the identification and quantification of numerous metabolites, providing a comprehensive snapshot of a biological system's physiology. nih.gov
Challenges and Opportunities in the Synthesis and Application of Highly Enriched Deuterated Compounds
The synthesis and application of deuterated compounds with very high levels of deuterium enrichment present both significant challenges and exciting opportunities for scientific advancement.
Challenges:
Synthetic Complexity: Achieving high levels of deuterium incorporation at specific sites without unintended H/D exchange can be synthetically demanding. azimuth-corp.comresearchgate.net The synthesis of fully deuterated molecules often requires multi-step processes and careful selection of reagents and reaction conditions to avoid the incorporation of hydrogen atoms. azimuth-corp.com
Cost and Availability of Starting Materials: The production of deuterium-rich starting materials, such as deuterium oxide (heavy water) and deuterated solvents, is expensive, which contributes to the high cost of the final deuterated compounds. resolvemass.ca The commercial availability of specific deuterated precursors can also be limited. azimuth-corp.com
Analytical Characterization: Verifying the level and position of deuterium enrichment requires specialized analytical techniques. While proton NMR is commonly used, for highly deuterated compounds, the low intensity of residual proton signals makes this method less effective. sigmaaldrich.com Deuterium NMR (D-NMR) is a more suitable alternative for these compounds, although it requires longer acquisition times. sigmaaldrich.com
Isotopic Impurities: It is often challenging to synthesize a compound that is 100% isotopically pure. researchgate.net The presence of over-, under-, or mis-deuterated impurities can complicate the interpretation of experimental results. researchgate.net
Opportunities:
Improved Drug Efficacy and Safety: Highly enriched deuterated compounds offer the potential to significantly improve the pharmacokinetic and safety profiles of drugs. nih.govmusechem.com By slowing down metabolism, deuteration can lead to a longer duration of action and reduced formation of toxic metabolites. nih.govmusechem.com
Enhanced Material Properties: In materials science, high deuterium enrichment can lead to more pronounced changes in physical properties. For example, deuteration can enhance the photoluminescence quantum yield of luminescent materials and improve the stability of semiconductors. rsc.orgisowater.com
Advanced Analytical Standards: Highly enriched deuterated compounds serve as superior internal standards in analytical techniques like mass spectrometry, leading to more accurate and sensitive quantification. wiseguyreports.com
Fundamental Research: The study of highly deuterated molecules provides deeper insights into the kinetic isotope effect and quantum tunneling phenomena, advancing our fundamental understanding of chemical and biological processes. rsc.org
The growing demand for deuterated compounds in pharmaceuticals, electronics, and research is driving innovation in synthetic methodologies and creating new opportunities for their application. globalgrowthinsights.com
Interdisciplinary Research Directions Involving this compound and Deuterated Analogs
The unique properties of deuterated compounds, including this compound, open up numerous avenues for interdisciplinary research, fostering collaborations between chemists, biologists, physicists, and medical researchers. zenodo.orgmdpi.com
Potential Interdisciplinary Research Areas:
Pharmacology and Medicinal Chemistry:
Tranilast (B1681357) Research: Tranilast has been investigated for its therapeutic potential in conditions such as muscular dystrophy-related heart failure, cryopyrin-associated periodic syndromes, and as an inhibitor of prostaglandin (B15479496) D2 synthesis. nih.govnih.govclinicaltrials.gov The use of this compound could help in detailed pharmacokinetic and metabolic studies of Tranilast, potentially leading to the development of an improved therapeutic agent with a more favorable metabolic profile.
Drug Metabolism and Toxicology: Deuterated analogs are invaluable tools for studying the metabolic pathways of drugs and identifying potential toxic metabolites. researchgate.net This involves collaboration between synthetic chemists who prepare the deuterated compounds and pharmacologists who conduct the in vivo and in vitro studies.
Materials Science and Engineering:
Organic Electronics: Deuteration can enhance the stability and performance of organic light-emitting diodes (OLEDs) and other organic electronic devices. rsc.org Research in this area would involve materials scientists designing and fabricating the devices and chemists synthesizing the specific deuterated organic molecules.
Polymer Science: The incorporation of deuterium into polymers can alter their physical properties, such as thermal stability and infrared transparency. azimuth-corp.comresolvemass.ca This creates opportunities for developing new materials for applications ranging from telecommunications to medical devices. researchgate.netazimuth-corp.com
Biophysics and Structural Biology:
Neutron Scattering: Deuterated molecules are essential for neutron scattering experiments, which are used to study the structure and dynamics of biological macromolecules and materials. resolvemass.ca This technique provides information that is complementary to X-ray crystallography and NMR spectroscopy.
NMR Spectroscopy: Deuterium labeling is a powerful tool in NMR spectroscopy for simplifying complex spectra and studying the dynamics of proteins and other biomolecules. clearsynth.com
Environmental and Earth Sciences:
Isotope Hydrology: Deuterium is used as a natural tracer to study water cycles, groundwater movement, and the impact of climate change. isowater.com This research involves collaboration between hydrologists, geochemists, and analytical chemists.
The successful pursuit of these research directions relies on breaking down traditional disciplinary silos and fostering a collaborative environment where expertise from different fields can be integrated to address complex scientific challenges. mdpi.com
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing Tranilast-d6 to ensure isotopic purity?
- Methodological Answer : Synthesis of this compound (a deuterated analog of Tranilast) requires precise isotopic labeling, typically achieved via hydrogen-deuterium exchange under controlled conditions. Characterization should include:
- Nuclear Magnetic Resonance (NMR) : To confirm deuterium incorporation and positional specificity.
- Mass Spectrometry (MS) : For verifying molecular weight and isotopic enrichment ratios (e.g., ≥98% deuterium purity).
- High-Performance Liquid Chromatography (HPLC) : To assess chemical purity and exclude non-deuterated impurities .
- Experimental protocols must adhere to reproducibility standards, with detailed documentation of reaction conditions (e.g., solvent systems, catalysts) and validation against reference standards .
Q. How can researchers design in vitro assays to evaluate this compound’s stability under varying pH and light conditions?
- Methodological Answer :
- Photostability Testing : Expose this compound solutions to controlled fluorescent lamp irradiation (e.g., 96 hours at 25°C) and quantify degradation via HPLC. Comparative studies with non-deuterated Tranilast can reveal isotopic effects on stability .
- pH-Dependent Solubility : Use phosphate buffers (pH 1.2–6.8) to simulate gastrointestinal conditions. Monitor solubility via UV-Vis spectroscopy or dynamic light scattering (DLS), ensuring data reproducibility through triplicate trials .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s pharmacokinetic (PK) data across different preclinical models?
- Methodological Answer : Discrepancies in PK parameters (e.g., half-life, bioavailability) may arise from:
- Species-Specific Metabolism : Use LC-MS/MS to identify deuterium retention in metabolic byproducts (e.g., hydroxylated or glucuronidated derivatives). Cross-validate findings in multiple animal models (rodent vs. non-rodent).
- Isotope Effects : Compare deuterated vs. non-deuterated Tranilast in parallel studies to isolate kinetic isotope effects (KIEs) impacting clearance rates .
Q. How can researchers optimize this compound’s formulation to enhance solubility without compromising its anti-fibrotic activity?
- Methodological Answer :
- Co-Crystallization : Co-formulate this compound with urea or nicotinamide to improve aqueous solubility (1.6–2.0× enhancement) while preserving bioactivity. Structural analysis via single-crystal X-ray diffraction confirms hydrogen-bonding motifs (e.g., R₂²(8) synthons) critical for stability .
- Nanoencapsulation : Use lipid-based nanoparticles (LNPs) or polymeric micelles to increase bioavailability. Characterize drug release profiles using dialysis membranes and validate efficacy in fibroblast inhibition assays .
Q. What analytical approaches validate this compound’s target engagement in TGF-β signaling pathways?
- Methodological Answer :
- Biochemical Assays : Quantify Smad2/3 phosphorylation in TGF-β-stimulated cells (e.g., NIH/3T3 fibroblasts) via Western blot. Include deuterated vs. non-deuterated controls to assess isotopic interference.
- Isotope Tracing : Use deuterium-labeled this compound in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments to track intracellular accumulation and metabolite turnover .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting results in this compound’s metabolic stability across different cell lines?
- Methodological Answer :
- Source Validation : Ensure cell line authenticity (STR profiling) and culture condition standardization (e.g., serum-free media, hypoxia).
- Pathway-Specific Profiling : Use RNA-seq or proteomics to identify differential expression of CYP450 isoforms or efflux transporters (e.g., P-gp) affecting drug metabolism .
- Meta-analyses of published datasets (e.g., GEO, PRIDE) can contextualize outliers and identify confounding variables (e.g., batch effects) .
Tables for Key Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
